2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester
Overview
Description
2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 and has gained popularity among researchers due to its potent agonistic activity on the CB1 and CB2 receptors. MMB-2201 is a highly selective agonist that has been used in various scientific studies to investigate the biochemical and physiological effects of cannabinoids.
Scientific Research Applications
Synthesis and Structural Analysis
T. Akiyama et al. (1994) reported the mild deprotection of various esters, including methoxymethyl and methoxyethoxymethyl esters, with AlCl3-N,N-dimethylaniline. This method could be applicable in manipulating the structure of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester for specific research purposes (Akiyama et al., 1994).
Potential Cytotoxic Activities
- J. Kossakowski et al. (2005) investigated the cytotoxic potential of various benzo[b]furancarboxylic acid derivatives, demonstrating the potential for such compounds, including 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, in cancer research (Kossakowski et al., 2005).
Antimicrobial Applications
- H. Du et al. (2009) isolated phenolic compounds from Anabasis aphylla, which showed selective inhibitory activity against various microorganisms. This research suggests a potential for the use of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester in antimicrobial applications (Du et al., 2009).
Chemical Transformations and Reactions
The work by B. Das and G. Kabalka (2008) on the synthesis of various benzoic acid derivatives highlights the versatility and potential of chemical transformations in compounds like 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester (Das & Kabalka, 2008).
J. Svete et al. (1997) used derivatives of benzoic acid in peptide synthesis, indicating the potential use of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester in similar applications (Svete et al., 1997).
properties
IUPAC Name |
ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKEYRYKGRTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190806 | |
Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester | |
CAS RN |
1171923-49-1 | |
Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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